2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Description
2-(2-Bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic small molecule characterized by a brominated phenyl group, an acetamide linker, and a cyclohexyl moiety fused to a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-7-3-2-6-16(17)14-18(27)25-21(10-4-1-5-11-21)20-24-19(26-28-20)15-8-12-23-13-9-15/h2-3,6-9,12-13H,1,4-5,10-11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSVQLCHNMDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the bromophenyl and pyridinyl-oxadiazole moieties with the cyclohexylacetamide group, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Synthetic Route for Core Oxadiazole-Pyridinyl Scaffold
The 1,2,4-oxadiazole ring with a pyridin-4-yl substituent is typically synthesized via cyclization or cycloaddition reactions. A plausible method involves:
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Step 1 : Condensation of pyridine-4-carboxamide A with hydroxylamine to form an amidoxime intermediate B .
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Step 2 : Reaction of B with a nitrile derivative (e.g., cyclohexanecarbonitrile C ) under acidic conditions to yield the 1,2,4-oxadiazole ring D .
Key Reaction :
This method aligns with microwave-assisted protocols, achieving yields >90% in ~30–70 seconds .
Functionalization of the Cyclohexyl Substituent
The cyclohexyl group is introduced via nucleophilic substitution or alkylation:
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Step 3 : Reaction of oxadiazole D with cyclohexylamine E in the presence of a coupling agent (e.g., HATU) to form F .
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 78–85% |
Reactivity of Functional Groups
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Bromophenyl Group : Susceptible to Suzuki-Miyaura coupling (e.g., with arylboronic acids) for diversification .
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Oxadiazole Ring : Stable under acidic conditions but prone to ring-opening under strong basic or reductive environments .
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Acetamide Linkage : Hydrolyzable via acid/base catalysis to regenerate the carboxylic acid and amine .
Comparative Analysis of Synthetic Methods
Microwave-assisted synthesis significantly enhances efficiency for oxadiazole formation:
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional | 1380 min | 72 |
| Microwave | 42 s | 91 |
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound has revealed promising results in several areas:
1. Anticancer Activity
Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, molecular docking studies have suggested that it can interact effectively with cancer-related targets, potentially inhibiting tumor growth . The compound's structure allows for binding to specific receptors involved in cancer proliferation.
2. Antimicrobial Properties
The antimicrobial potential of 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has been evaluated against various bacterial strains. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
In silico studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. The ability to modulate inflammatory pathways makes it a subject of interest for treating conditions such as asthma and arthritis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer models. |
| Study B | Antimicrobial | Showed efficacy against multi-drug resistant bacterial strains. |
| Study C | Anti-inflammatory | Indicated potential for reducing inflammation markers in vitro. |
Mechanism of Action
The mechanism by which 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Variants
The substitution pattern on the phenyl ring significantly influences physicochemical properties. A close analog, 2-(2-chlorophenyl)-N-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide (), replaces bromine with chlorine. Key differences include:
| Property | Target Compound (Br) | Chloro Analog (Cl) |
|---|---|---|
| Molecular Formula | C21H21BrN4O2 | C21H21ClN4O2 |
| Average Mass | ~441.32 g/mol | 396.88 g/mol |
| Single Isotopic Mass | ~440.07 g/mol | 396.14 g/mol |
| Halogen Atomic Radius | Larger (Br) | Smaller (Cl) |
| Lipophilicity (LogP) | Higher (Br) | Lower (Cl) |
Chlorine, being smaller and less lipophilic, may improve solubility but reduce bioavailability .
Heterocycle Modifications in the 1,2,4-Oxadiazole Ring
Variations in the oxadiazole ring’s substituents alter electronic and steric profiles:
Pyridin-4-yl vs. Thiophen-3-yl : describes 2-(2-bromophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide , replacing pyridin-4-yl with thiophen-3-yl. Thiophene introduces sulfur, increasing polarizability but reducing hydrogen-bonding capacity compared to pyridine’s nitrogen. This substitution may diminish target affinity in environments requiring π-π stacking or specific hydrogen-bond interactions .
- Triazole vs. Oxadiazole Core: Compounds in and (e.g., 2-[[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide) feature triazole rings instead of oxadiazoles. Oxadiazoles, being more rigid, often provide better stability in vivo .
Acetamide vs. Urea Linkers
Several analogs replace the acetamide group with urea, as seen in and (e.g., N-(2-bromophenyl)-N'-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea). Urea linkers introduce two hydrogen-bond donors, which may enhance binding to polar active sites but reduce cell permeability. Acetamide, with a single hydrogen-bond donor, balances permeability and target engagement .
Biological Activity
The compound 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 441.33 g/mol. The presence of the bromophenyl and oxadiazol moieties suggests potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide against various bacterial strains. In a comparative analysis, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings indicate that the compound may serve as a promising candidate for developing new antibacterial agents .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by the observation that compounds with similar structures have shown efficacy in disrupting bacterial biofilms, enhancing their antibacterial activity .
Study 1: Antibiofilm Activity
In a study assessing the antibiofilm efficacy of various acetamide derivatives, 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide demonstrated superior performance compared to standard treatments. The compound inhibited biofilm formation at concentrations as low as 100 μg/100 μL, outperforming cefadroxil .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using mouse splenocytes to evaluate the safety profile of the compound. The results indicated that even at higher concentrations (up to 200 µM), there was no significant cytotoxic effect observed on immune cells, suggesting a favorable therapeutic index for further development .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide?
Answer:
A palladium-catalyzed cross-coupling reaction is a common approach for synthesizing bromophenyl-acetamide derivatives. For instance, analogous compounds are synthesized using Pd(dppf)Cl₂ as a catalyst, with K₂CO₃ as a base in a THF:H₂O (5:1) solvent system under inert conditions (N₂ atmosphere) at 80°C . Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity. Brominated intermediates, such as N-(2-bromophenyl)acetamide, should be sourced commercially or synthesized via established protocols (e.g., acetylation of 2-bromoaniline) . Safety protocols for handling brominated aryl compounds (e.g., fume hood use, PPE) must be strictly followed .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the bromophenyl group (~7.3–7.8 ppm for aromatic protons) and the oxadiazole ring (~8.5–9.0 ppm for pyridinyl protons) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities (e.g., cyclohexyl conformation) and validates bond lengths/angles (e.g., C–N in oxadiazole: ~1.30–1.35 Å) .
- FTIR and HOMO-LUMO Analysis: FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹), while computational studies (DFT) assess electronic properties and reactivity .
Advanced: How can statistical experimental design optimize reaction conditions for this compound?
Answer:
Design of Experiments (DoE) minimizes trial-and-error approaches. Key factors include:
- Catalyst loading (Pd): 0.05–0.15 eq to balance cost and yield .
- Solvent ratio (THF:H₂O): Optimized at 5:1 to enhance solubility and reaction efficiency .
- Temperature: 70–90°C to avoid decomposition of heat-sensitive intermediates .
Response Surface Methodology (RSM) or Taguchi arrays can model interactions between variables, reducing experiments by ~40% while maximizing yield . Computational pre-screening (e.g., quantum chemical calculations) further narrows optimal conditions .
Advanced: What computational strategies predict the compound’s reactivity and stability?
Answer:
- Density Functional Theory (DFT): Calculates Molecular Electrostatic Potential (MESP) to identify electrophilic/nucleophilic sites (e.g., Br atom as a reactive center) .
- Reaction Path Search: Quantum chemical methods (e.g., IRC analysis) model transition states and activation energies for oxadiazole ring formation .
- Molecular Dynamics (MD): Simulates solvent interactions (e.g., acetone/water mixtures) to assess solubility and aggregation tendencies .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Purity variations: Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay conditions: Standardize solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and buffer systems (pH 7.4 for physiological relevance) .
- Structural analogs: Compare activity of derivatives (e.g., 4-fluorophenyl vs. bromophenyl) to isolate pharmacophore contributions .
Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) confirm target engagement .
Advanced: What safety protocols are essential for handling brominated acetamide derivatives?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF) .
- Waste Disposal: Segregate halogenated waste (e.g., brominated byproducts) for incineration .
- Emergency Measures: Immediate decontamination with ethanol/water for spills; consult SDS for first-aid protocols .
Advanced: How to design a stability study for long-term storage of this compound?
Answer:
- Conditions: Test under accelerated degradation (40°C/75% RH for 6 months) and UV light exposure .
- Analytical Methods: Monitor via HPLC (purity), DSC (thermal stability), and XRD (polymorphism) .
- Storage: Use amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation/hydrolysis .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
